molecular formula C13H20N4O3 B1243955 Ciclosidomine CAS No. 66564-16-7

Ciclosidomine

Cat. No.: B1243955
CAS No.: 66564-16-7
M. Wt: 280.32 g/mol
InChI Key: AJPLPOWGYORUIF-UHFFFAOYSA-N
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Description

Ciclosidomine is a chemical compound with the molecular formula C13H20N4O3 . It is known for its peripheral vasodilator properties, similar to molsidomine . This compound is used in various scientific and medical applications due to its ability to relax blood vessels and improve blood flow.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ciclosidomine involves the reaction of N-(Cyclohexylcarbonyl)-3-(4-morpholinyl)sydnone imine with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Ciclosidomine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Ciclosidomine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic uses, particularly in cardiovascular diseases due to its vasodilatory properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Ciclosidomine exerts its effects primarily through the relaxation of smooth muscle cells in blood vessels. This is achieved by increasing the levels of cyclic guanosine monophosphate (cGMP) within the cells, which leads to a decrease in intracellular calcium ions and subsequent muscle relaxation . The compound targets specific molecular pathways involved in vasodilation and blood flow regulation.

Comparison with Similar Compounds

Ciclosidomine is similar to other vasodilators such as molsidomine and linsidomine. it has unique properties that make it distinct:

    Molsidomine: Like this compound, molsidomine is a vasodilator used to treat angina pectoris.

    Linsidomine: This is the active metabolite of molsidomine and has similar vasodilatory effects.

This compound’s unique chemical structure and properties make it a valuable compound for various scientific and medical applications.

Properties

CAS No.

66564-16-7

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

(Z)-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)cyclohexanecarboximidate

InChI

InChI=1S/C13H20N4O3/c18-13(11-4-2-1-3-5-11)14-12-10-17(15-20-12)16-6-8-19-9-7-16/h10-11H,1-9H2

InChI Key

AJPLPOWGYORUIF-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(CC1)/C(=N/C2=C[N+](=NO2)N3CCOCC3)/[O-]

SMILES

C1CCC(CC1)C(=NC2=C[N+](=NO2)N3CCOCC3)[O-]

Canonical SMILES

C1CCC(CC1)C(=NC2=C[N+](=NO2)N3CCOCC3)[O-]

66564-16-7

Synonyms

ciclosidomine
ciclosidomine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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